molecular formula C12H14BrFN2O2 B4292223 1-(5-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperidine

1-(5-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperidine

Cat. No.: B4292223
M. Wt: 317.15 g/mol
InChI Key: ZIYRGYNGBJITHY-UHFFFAOYSA-N
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Description

1-(5-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperidine is a chemical compound characterized by the presence of a bromine, fluorine, and nitro group attached to a phenyl ring, which is further connected to a piperidine ring substituted with a methyl group

Preparation Methods

The synthesis of 1-(5-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperidine typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration: Introduction of a nitro group to the phenyl ring.

    Halogenation: Bromination and fluorination of the phenyl ring.

    Piperidine Formation: Formation of the piperidine ring through cyclization reactions.

    Methylation: Introduction of a methyl group to the piperidine ring.

Industrial production methods may involve optimizing these steps to enhance yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(5-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states or introduce additional functional groups.

Common reagents used in these reactions include halogenating agents, reducing agents like palladium on carbon, and oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperidine involves its interaction with specific molecular targets. The presence of the nitro, bromine, and fluorine groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar compounds to 1-(5-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperidine include:

    1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine: Differing by the presence of a pyrrolidine ring instead of a piperidine ring.

    4-(5-bromo-2-fluoro-4-nitrophenyl)morpholine: Differing by the presence of a morpholine ring instead of a piperidine ring.

These compounds share similar structural features but differ in their ring systems, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of substituents and ring structure, which can result in distinct properties and applications.

Properties

IUPAC Name

1-(5-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFN2O2/c1-8-2-4-15(5-3-8)12-6-9(13)11(16(17)18)7-10(12)14/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYRGYNGBJITHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=C(C=C2F)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24814803
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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